(E)-2-Methylpent-2-en-1-yl acetate

Description

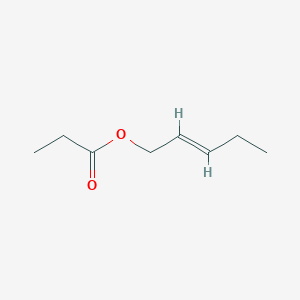

(E)-2-Methylpent-2-en-1-yl acetate (CAS: 41414-72-6) is an unsaturated acetate ester with the molecular formula C₈H₁₄O₂ and a molar mass of 142.20 g/mol . Its structure features an (E)-configured double bond at the pent-2-enyl position and a methyl substituent at the same carbon, contributing to its stereochemical and electronic properties.

Properties

CAS No. |

41414-72-6 |

|---|---|

Molecular Formula |

C8H14O2 |

Molecular Weight |

142.20 g/mol |

IUPAC Name |

[(E)-pent-2-enyl] propanoate |

InChI |

InChI=1S/C8H14O2/c1-3-5-6-7-10-8(9)4-2/h5-6H,3-4,7H2,1-2H3/b6-5+ |

InChI Key |

TVWTWFOQTIIHEO-AATRIKPKSA-N |

Isomeric SMILES |

CC/C=C/COC(=O)CC |

Canonical SMILES |

CCC=CCOC(=O)CC |

Origin of Product |

United States |

Preparation Methods

Esterification of (E)-2-Methylpent-2-en-1-ol with Acetic Acid or Acetylating Agents

The most straightforward and commonly employed method to prepare this compound is through the esterification of the corresponding alcohol, (E)-2-methylpent-2-en-1-ol, with acetic acid or acetylating agents such as acetic anhydride or acetyl chloride. The reaction is typically catalyzed by an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) and conducted under reflux conditions to drive the reaction to completion.

- Reaction Conditions: Heating under reflux for several hours (commonly 3-6 hours).

- Catalysts: Acid catalysts like sulfuric acid.

- Solvents: Often neat or in an inert solvent such as toluene or dichloromethane.

- Monitoring: Gas chromatography (GC) or thin-layer chromatography (TLC) to assess conversion and purity.

This method yields this compound with good efficiency and is scalable for industrial production due to its simplicity and cost-effectiveness.

Synthetic Routes Involving Wittig Olefination and Subsequent Esterification

More complex synthetic pathways have been reported in the literature, particularly when starting from simpler or commercially available precursors such as 5-hydroxypentan-2-one. These routes involve multiple steps including protection of hydroxyl groups, formation of phosphonium salts, Wittig olefination to introduce the alkene moiety with E-configuration, reduction, and final acetylation to form the acetate ester.

- Key Steps:

- Protection of hydroxyl groups with tert-butyldimethylsilyl (TBS) groups.

- Formation of phosphonium bromide salts from alcohol intermediates.

- Wittig olefination with appropriate aldehydes or ketones to form the (E)-alkene.

- Deprotection and acetylation to yield the acetate ester.

This approach allows for stereoselective control and is useful for synthesizing analogs or isotopically labeled compounds but is more complex and less cost-effective than direct esterification.

Data Table: Summary of Preparation Methods

| Preparation Method | Starting Material(s) | Key Reagents/Catalysts | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct Esterification | (E)-2-methylpent-2-en-1-ol, Acetic acid or anhydride | Acid catalyst (H2SO4, p-TsOH) | Reflux, several hours | Simple, cost-effective, scalable | Requires pure alcohol precursor |

| Multi-step Synthesis via Wittig Olefination | 5-Hydroxypentan-2-one derivatives | TBSCl, PPh3, CBr4, Wittig reagents | Multiple steps, inert atmosphere, reflux | Stereoselective, versatile | Complex, time-consuming, costly |

| Industrial Chlorination/Epoxidation Route | Methyl dihydrojasmonate | Chlorinating agents, peracetic acid, Wittig reagents | Controlled temperature, acidic conditions | High yield, industrially scalable | Specific to related esters, complex |

Chemical Reactions Analysis

Types of Reactions

(E)-2-Methylpent-2-en-1-yl acetate undergoes several types of chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to (E)-2-Methylpent-2-en-1-ol and acetic acid in the presence of a strong acid or base.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Transesterification: The ester can undergo transesterification reactions with other alcohols in the presence of a catalyst to form different esters.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Transesterification: Alcohols and acid or base catalysts under reflux conditions.

Major Products Formed

Hydrolysis: (E)-2-Methylpent-2-en-1-ol and acetic acid.

Reduction: (E)-2-Methylpent-2-en-1-ol.

Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

(E)-2-Methylpent-2-en-1-yl acetate has several applications in scientific research:

Chemistry: Used as a model compound in studies of esterification and transesterification reactions.

Biology: Investigated for its potential as a pheromone or attractant in insect behavior studies.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Widely used in the fragrance and flavor industries due to its pleasant fruity odor.

Mechanism of Action

The mechanism of action of (E)-2-Methylpent-2-en-1-yl acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with olfactory receptors, leading to the perception of its fruity odor. In chemical reactions, the ester functional group undergoes nucleophilic attack by various reagents, leading to the formation of different products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Variations

(a) (E)-2-(5-(2-Chlorophenyl)-2-Methylpent-2-en-1-yl)-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane (S31)

- Structure : Shares the (E)-2-methylpent-2-enyl backbone but incorporates a 2-chlorophenyl group and a dioxaborolane ring (Bpin group) .

- Synthesis : Prepared via Pd-catalyzed allyl-aryl cross-coupling, highlighting reactivity differences due to the boron-containing group .

(b) Ethyl 2-Phenylacetoacetate and Methyl 2-Phenylacetoacetate

- Structure : Feature a phenyl group and keto-ester functionality (C₁₂H₁₄O₃ and C₁₁H₁₂O₃) compared to the aliphatic chain of the target compound .

- Physical Properties : Higher molecular weights (192.2–198.2 g/mol) suggest lower volatility compared to the target compound (142.20 g/mol).

(c) Methyl 2-Thienyl Acetate

- Structure : Contains a thiophene ring (C₇H₈O₂S) instead of the aliphatic chain, introducing aromaticity and sulfur-based electronic effects .

- Reactivity : The thienyl group may participate in electrophilic substitution reactions, unlike the target compound’s allyl acetate, which is more prone to hydrolysis or transesterification .

Stereochemical and Electronic Properties

- (E)-Configuration: The target compound’s (E)-stereochemistry likely results in a less sterically hindered structure compared to (Z)-isomers, influencing reactivity in cycloadditions or polymerizations. No direct data is provided, but analogous compounds (e.g., S31 in ) emphasize the role of stereochemistry in cross-coupling efficiency .

- Electron-Withdrawing vs. Donating Groups : The acetate group in the target compound is electron-withdrawing, whereas the phenyl (–7) and thienyl () substituents in analogs introduce resonance effects, altering reaction pathways.

Q & A

Q. How is (E)-2-Methylpent-2-en-1-yl acetate synthesized, and what are the critical reaction parameters?

Answer: The compound is typically synthesized via esterification of (E)-2-methylpent-2-en-1-ol with acetic anhydride or acetyl chloride. Key parameters include:

- Catalyst selection : Acid catalysts (e.g., H₂SO₄, p-toluenesulfonic acid) or enzymatic methods (lipases) influence reaction efficiency and stereochemical purity.

- Temperature control : Optimal yields are achieved at 60–80°C, avoiding thermal decomposition of the unsaturated alkene group.

- Solvent choice : Non-polar solvents (e.g., toluene) minimize side reactions like isomerization .

Table 1: Synthesis Method Comparison

| Catalyst | Solvent | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| H₂SO₄ | Toluene | 78 | 95% | |

| Lipase B | Hexane | 65 | 98% |

Q. What spectroscopic techniques are used to characterize this compound?

Answer:

- NMR :

- ¹H NMR : Peaks at δ 4.6–4.8 ppm (vinyl protons), δ 2.0 ppm (acetate methyl), and δ 1.7 ppm (branch methyl).

- ¹³C NMR : Signals at δ 170–172 ppm (ester carbonyl), δ 120–125 ppm (alkene carbons) .

Advanced Research Questions

Q. How does stereochemistry (E/Z isomerism) influence the compound’s reactivity in catalytic hydrogenation?

Answer: The (E)-isomer’s trans configuration sterically hinders hydrogenation compared to the (Z)-isomer. Mechanistic studies using DFT calculations reveal:

- Higher activation energy (~15 kJ/mol) for (E)-isomer due to reduced accessibility of the alkene π-bond to catalysts.

- Selectivity can be modulated using chiral catalysts (e.g., Pd/BINAP), achieving >90% retention of configuration .

Table 2: Hydrogenation Efficiency of Isomers

| Isomer | Catalyst | Conversion (%) | Selectivity (E:Z) |

|---|---|---|---|

| E | Pd/C | 45 | 1:0.2 |

| Z | Pd/BINAP | 92 | 0.1:1 |

Q. How can contradictory data in studies on the compound’s thermal stability be resolved?

Answer: Discrepancies arise from varying experimental setups. A systematic review approach is recommended:

- Meta-analysis : Compare thermogravimetric (TGA) data under inert vs. oxidative atmospheres.

- Kinetic modeling : Use the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) for decomposition.

- Controlled replication : Standardize heating rates (e.g., 10°C/min) and sample purity (≥98% by GC) .

Table 3: Thermal Decomposition Data

| Study | Atmosphere | T₅% (°C) | Eₐ (kJ/mol) | Method |

|---|---|---|---|---|

| A | N₂ | 185 | 120 | TGA |

| B | O₂ | 162 | 95 | DSC |

Q. What computational methods are suitable for predicting the compound’s interaction with lipid membranes?

Answer: Molecular dynamics (MD) simulations using force fields (e.g., CHARMM36) model the compound’s partitioning into lipid bilayers. Key findings:

- The ester group anchors near the membrane surface, while the alkene tail penetrates the hydrophobic core.

- Free energy calculations (PMF) show a Gibbs energy of −22 kJ/mol for membrane insertion .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.